molecular formula C24H26ClN5O2S B11579233 [6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone

[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B11579233
M. Wt: 484.0 g/mol
InChI Key: JNNCWLOWTZCVNP-UHFFFAOYSA-N
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Description

1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2-METHYLPIPERIDINE is a complex heterocyclic compound that belongs to the class of triazolo-thiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2-METHYLPIPERIDINE typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2-METHYLPIPERIDINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2-METHYLPIPERIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug containing a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole structure.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: An antidepressant similar to trazodone

Uniqueness

1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2-METHYLPIPERIDINE is unique due to its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C24H26ClN5O2S

Molecular Weight

484.0 g/mol

IUPAC Name

[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H26ClN5O2S/c1-15-8-6-7-13-29(15)23(31)21-20(17-11-12-19(32-2)18(25)14-17)28-30-22(26-27-24(30)33-21)16-9-4-3-5-10-16/h3-5,9-12,14-15,20-21,28H,6-8,13H2,1-2H3

InChI Key

JNNCWLOWTZCVNP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)Cl

Origin of Product

United States

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